REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C1(O)C=CC=CC=1.Br.CC(O)=O>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[O:15][CH2:14][CH2:13][NH:12][CH2:11]2)=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in a sealed tube
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture was concentrated
|
Type
|
WASH
|
Details
|
The cartridge was washed with methanol (200 mL)
|
Type
|
WASH
|
Details
|
eluted with 1% methanolic methylamine (100 mL)
|
Type
|
CUSTOM
|
Details
|
The methylamine eluent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1CNCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |